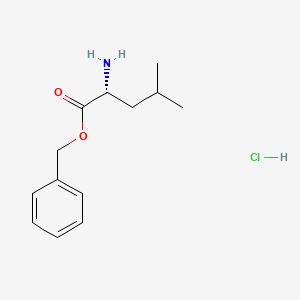

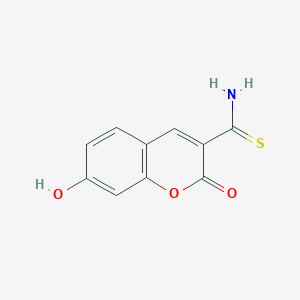

4-Ethyl-3-methylaniline

Overview

Description

4-Ethyl-3-methylaniline is a chemical compound that can be prepared via hydrolysis . It is used for research and development purposes .

Synthesis Analysis

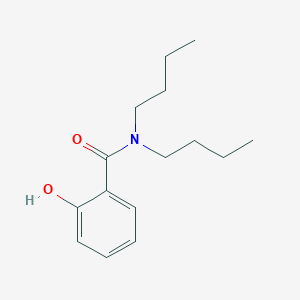

The synthesis of 4-Ethyl-3-methylaniline involves several steps. A Friedel Crafts acylation followed by a Clemmensen Reduction is one of the methods used . Another method involves the nitration of arenes and the reduction of nitroarenes .Molecular Structure Analysis

The molecular structure of 4-Ethyl-3-methylaniline can be analyzed using various techniques. For instance, ChemSpider provides a platform for chemical structure search .Chemical Reactions Analysis

4-Ethyl-3-methylaniline undergoes various chemical reactions. For instance, it can be methylated effectively with methanol to selectively give N-methylanilines . This hydrogen autotransfer procedure proceeds under mild conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Ethyl-3-methylaniline can be analyzed using various techniques. For instance, the hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Scientific Research Applications

Antibacterial Activity

- Synthesis and Antibacterial Activity : 3-substituted-6-(3-ethyl-4-methylanilino)uracils (EMAU) have been synthesized and evaluated for their capacity to inhibit bacterial DNA polymerase IIIC and the growth of Gram-positive bacteria in culture. Certain derivatives demonstrated potent antibacterial activity, indicating a potential application of 4-ethyl-3-methylaniline derivatives in antimicrobial therapies (Zhi et al., 2005).

Chemical Analysis Techniques

- Thin-Layer Chromatographic Analysis : A study describes thin-layer chromatographic systems for separating 4-substituted N-ethyl-N-methylanilines and their dealkylation and N-oxidation products. These methods are useful in the analytical separation and identification of tertiary aromatic amines (Damani et al., 1978).

Metabolomics and Toxicity Assessment

- Metabonomic Toxicity Assessment : In research on the toxicity of various fluorinated anilines, high-resolution NMR spectroscopy identified changes in endogenous metabolites in earthworms exposed to these compounds. This study contributes to understanding the toxicological impact of related compounds, like 4-ethyl-3-methylaniline, on organisms (Bundy et al., 2002).

Pharmacology and Biochemical Research

- Mechanistic Study of Protonation : Research on N-alkylanilines, including N-ethylanilines, provided insights into the sites of protonation in these molecules, which is relevant for understanding their biochemical and pharmacological properties (Harrison & Tu, 2000).

Polymer Chemistry and Materials Science

- Polyaniline Derivatives : The study on the electrochemical polymerization of 2-methylaniline and 2-ethylaniline, related to 4-ethyl-3-methylaniline, revealed insights into the acid-base transitions and electronic structures of the resulting polymers. This research has implications for the development of novel polymeric materials (D'aprano et al., 1992).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-ethyl-3-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-3-8-4-5-9(10)6-7(8)2/h4-6H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEKPEXFDSBEEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564501 | |

| Record name | 4-Ethyl-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-3-methylaniline | |

CAS RN |

69450-94-8 | |

| Record name | 4-Ethyl-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.